molecular formula C13H17NO4 B6630921 3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid

3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid

Cat. No. B6630921
M. Wt: 251.28 g/mol
InChI Key: QUTVDJRVXVDAJK-UHFFFAOYSA-N
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Description

3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid, also known as MPPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis. In neurodegenerative diseases, 3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid has been shown to reduce oxidative stress and inflammation, protect against neuronal damage, and improve mitochondrial function.
Biochemical and Physiological Effects:
3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of enzymes involved in DNA synthesis and repair, the reduction of oxidative stress and inflammation, the protection against neuronal damage, and the improvement of mitochondrial function. These effects are believed to contribute to the therapeutic potential of 3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid in cancer and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid as a research tool is its synthetic nature, which allows for precise control over its chemical properties and purity. However, one limitation of 3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid is its relatively low solubility in water, which can make it difficult to administer in certain experiments. Additionally, further research is needed to fully understand the safety and efficacy of 3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid in humans.

Future Directions

There are several future directions for research on 3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid. One area of focus is the development of more efficient synthesis methods to increase the yield and purity of 3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid. Another area of focus is the investigation of the safety and efficacy of 3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid in humans, particularly in the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid and its potential therapeutic applications in other areas of medicine.

Synthesis Methods

3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid can be synthesized through a multi-step process involving the reaction of 3-bromo-3-phenylpropanoic acid with 2-methoxypropionyl chloride, followed by the reaction with ammonia in ethanol. The resulting product is purified through recrystallization to obtain 3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid in its pure form.

Scientific Research Applications

3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. In cancer research, 3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in animal models. In neurodegenerative disease research, 3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid has been shown to have neuroprotective effects, improve cognitive function, and reduce inflammation in animal models.

properties

IUPAC Name

3-[3-(2-methoxypropanoylamino)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-9(18-2)13(17)14-11-5-3-4-10(8-11)6-7-12(15)16/h3-5,8-9H,6-7H2,1-2H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTVDJRVXVDAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)CCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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